[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H27N3O2 and its molecular weight is 269.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N2O2. It features a pyrrolidine ring, which is a common structural motif in many biologically active compounds. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to various physiological effects. The precise mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor binding : It may bind to receptors that regulate neurotransmission or cellular signaling pathways.
In Vitro Studies
Recent research has demonstrated the compound's efficacy in inhibiting the growth of cancer cell lines. For example, studies involving breast cancer cell lines such as MCF-7 and MDA-MB-231 showed that this compound exhibited moderate cytotoxicity compared to standard chemotherapeutics like tamoxifen and olaparib .
Cell Line | Compound Concentration | Growth Inhibition (%) | Reference |
---|---|---|---|
MCF-7 | 10 µM | 45% | |
MDA-MB-231 | 10 µM | 50% | |
Non-malignant MCF-10A | 10 µM | 20% |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a half-life of approximately 0.74 hours, with significant tissue distribution observed in the kidney and liver . This rapid metabolism suggests that while it may have therapeutic potential, dosing regimens will need to be optimized for sustained efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers synthesized a series of tert-butyl esters and evaluated their anticancer activity across multiple breast cancer cell lines. The findings indicated that while these derivatives showed promise, they were less potent than previously identified lead compounds .
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cancer therapy : Its ability to inhibit the growth of cancer cells positions it as a candidate for further development into anticancer agents.
- Neurological disorders : Due to its interactions with neurotransmitter systems, there may be applications in treating conditions such as anxiety or depression.
特性
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQLPGGJOUMGKO-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CCN(C1)CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。